molecular formula C7H4BrCl2NO2 B1377038 3-Amino-4-bromo-2,6-dichlorobenzoic acid CAS No. 1415124-69-4

3-Amino-4-bromo-2,6-dichlorobenzoic acid

Cat. No. B1377038
CAS RN: 1415124-69-4
M. Wt: 284.92 g/mol
InChI Key: FHPFUBUFUCGMAY-UHFFFAOYSA-N
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Description

“3-Amino-4-bromo-2,6-dichlorobenzoic acid” is a chemical compound with the CAS Number: 1415124-69-4. It has a molecular weight of 284.92 and its IUPAC name is 3-amino-4-bromo-2,6-dichlorobenzoic acid .


Molecular Structure Analysis

The InChI code for “3-Amino-4-bromo-2,6-dichlorobenzoic acid” is 1S/C7H4BrCl2NO2/c8-2-1-3(9)4(7(12)13)5(10)6(2)11/h1H,11H2,(H,12,13). This code provides a specific representation of the molecule’s structure .


Physical And Chemical Properties Analysis

“3-Amino-4-bromo-2,6-dichlorobenzoic acid” is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Preparation of Polymeric Hydrogel Based Particles

A similar compound, “3-Amino-2,4,6-triiodobenzoic acid”, is used to prepare polymeric hydrogel-based particles used in vascular embolization . It’s possible that “3-Amino-4-bromo-2,6-dichlorobenzoic acid” could have similar applications.

Synthesis of Benzophenone Derivatives

Another related compound, “3-Bromo-4-chlorobenzoic acid”, can be used to synthesize 3-bromo-4-chlorobenzophenone via a multi-step reaction procedure . Given the structural similarities, “3-Amino-4-bromo-2,6-dichlorobenzoic acid” might also be used in similar synthetic pathways.

Reactions at the Benzylic Position

The compound could potentially be used in reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Safety and Hazards

The compound has been classified with the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation. Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-amino-4-bromo-2,6-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO2/c8-2-1-3(9)4(7(12)13)5(10)6(2)11/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPFUBUFUCGMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-bromo-2,6-dichlorobenzoic acid

Synthesis routes and methods

Procedure details

A mixture of 3-amino-2,6-dichloro-benzoic acid (5 g, 24 mmol, Step b) in acetonitrile (50 mL) was treated with N-bromosuccinimide (5.1 g, 29 mmol) and the reaction mixture was stirred at 90° C. for 45 minutes. Acetonitrile was removed under vacuum and the residue was partitioned between water (200 mL) and ethyl acetate (200 mL). Organic layer was separated and the aqueous layer was again extracted with ethyl acetate (2×100 mL). The combined organic layer was dried over anhydrous sodium sulphate and concentrated to yield 3-amino-4-bromo-2,6-dichloro-benzoic acid (5 g, 73%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two

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